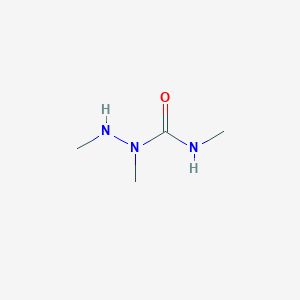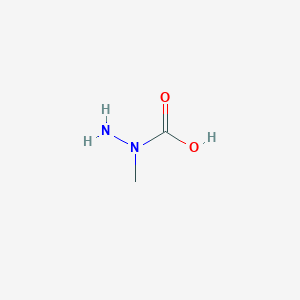
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as palladium or platinum can also be employed to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form an imidazolidine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-keto-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one.
Reduction: Formation of 1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidine.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-hydroxy-3-(5-methyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-ethyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-propyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
Uniqueness
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is unique due to its longer pentyl side chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .
Properties
CAS No. |
62773-83-5 |
|---|---|
Molecular Formula |
C12H20N4O2S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C12H20N4O2S/c1-3-5-6-7-9-13-14-11(19-9)16-10(17)8-15(4-2)12(16)18/h10,17H,3-8H2,1-2H3 |
InChI Key |
HJOSOXZMASKGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)N2C(CN(C2=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)


![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)

![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)



